molecular formula C12H16BFN2O3 B13728140 4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid

4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid

Cat. No.: B13728140
M. Wt: 266.08 g/mol
InChI Key: MUCDVOJGMDHXTG-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid (CAS: 1449135-54-9) is a boronic acid derivative with a molecular formula of C₁₂H₁₆BFN₂O₃ and a molecular weight of 266.08 g/mol . Its structure features a phenyl ring substituted with:

  • A fluoro group at the 4-position (electron-withdrawing).
  • A 4-methylpiperazine-1-carbonyl moiety at the 3-position (polar, nitrogen-rich group influencing solubility and bioactivity).

Its industrial-grade purity is 99%, and it is soluble in ethanol and DMSO .

Properties

Molecular Formula

C12H16BFN2O3

Molecular Weight

266.08 g/mol

IUPAC Name

[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3

InChI Key

MUCDVOJGMDHXTG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate:

    Piperazine Ring Introduction:

    Boronic Acid Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The fluorine atom and piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters and anhydrides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological processes.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.

    Industry: Utilized in the development of materials with unique properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors. The piperazine ring and fluorine atom contribute to its binding affinity and specificity, while the boronic acid group facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Piperazine/Carbonyl-Substituted Analogs

[4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic Acid (CAS: 374927-12-5)
  • Structure : Lacks the 4-fluoro substituent but retains the 4-methylpiperazine-carbonyl group.
  • Molecular Weight : 248.09 g/mol .
  • May exhibit lower metabolic stability due to reduced electronegativity.
4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic Acid (CAS: 1704069-67-9)
  • Structure : Features a tert-butoxycarbonyl (Boc)-protected piperazine group instead of 4-methylpiperazine.
  • Molecular Weight : 352.17 g/mol .
  • Key Differences :
    • The Boc group enhances solubility in organic solvents but requires deprotection for biological activity.
    • Higher molecular weight may reduce cell permeability compared to the target compound .

Heterocyclic-Substituted Analogs

4-Fluoro-3-(pyrrolidin-1-ylcarbonyl)phenyl Boronic Acid (CAS: 874219-31-5)
  • Structure : Replaces 4-methylpiperazine with pyrrolidine.
  • Molecular Weight : 237.04 g/mol .
  • Lower nitrogen content may decrease water solubility compared to piperazine derivatives .
4-Fluoro-3-(morpholin-4-ylcarbonyl)phenyl Boronic Acid (CAS: 874219-29-1)
  • Structure : Substitutes 4-methylpiperazine with morpholine.
  • Molecular Weight : 253.04 g/mol .
  • Key Differences :
    • Morpholine’s oxygen atom enhances hydrophilicity but reduces basicity compared to piperazine .
    • May exhibit weaker enzyme inhibition due to decreased hydrogen-bonding capacity .

Substituent Effects on Suzuki-Miyaura Reactivity

Boronic Acid Derivative Substituent Conversion Rate (%) Reaction Conditions
Phenyl Boronic Acid None (plain aryl) 98 Baseline reactivity
4-Chlorophenyl Boronic Acid Electron-withdrawing (Cl) 75 Reduced transmetallation
Target Compound 4-Fluoro, 4-methylpiperazine N/A* Likely intermediate due to balanced EWG/EDG effects†

*Specific data unavailable; inferred from substituent chemistry.
†Fluoro (EWG) and methylpiperazine (EDG via amine) may balance electron effects, optimizing reactivity.

Key Research Findings and Implications

Solubility and Stability :

  • The 4-methylpiperazine group enhances water solubility compared to aromatic analogs (e.g., phenanthren-9-yl boronic acid), reducing precipitation risks in biological assays .
  • Storage at 2–8°C suggests thermal sensitivity, necessitating careful handling .

β-Lactamase Inhibition Potential: The boronic acid group enables covalent binding to serine residues in β-lactamases, similar to vaborbactam . The methylpiperazine moiety may improve cell penetration compared to morpholine or pyrrolidine derivatives .

Synthetic Utility :

  • The fluorine substituent could enhance electrophilicity in cross-coupling reactions, while the methylpiperazine group may require protection (e.g., Boc) during synthesis .

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